molecular formula C11H14N2O3 B054321 tert-Butyl (2-formylpyridin-3-yl)carbamate CAS No. 116026-99-4

tert-Butyl (2-formylpyridin-3-yl)carbamate

Cat. No. B054321
M. Wt: 222.24 g/mol
InChI Key: AHTZIHDCJWVLKK-UHFFFAOYSA-N
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Description

1. Introduction to tert-Butyl (2-formylpyridin-3-yl)carbamate

  • Tert-butyl carbamates are a class of chemical compounds that are significant in organic synthesis and potentially as intermediates in pharmaceuticals. "tert-Butyl (2-formylpyridin-3-yl)carbamate" is a specific member of this class with distinct properties and potential applications.

2. Synthesis Analysis

  • Tert-butyl carbamates can be synthesized from aldehydes and tert-butyl N-hydroxycarbamate in methanol-water mixtures using sodium benzenesulfinate and formic acid. These compounds behave as N-(Boc)-protected nitrones in reactions with organometallics to give N-(Boc)hydroxylamines (Guinchard, Vallée, & Denis, 2005).
  • Another synthesis method involves a multistep process starting from L-Serine, including esterification, protection, and Corey-Fuchs reactions (Tang et al., 2014).

3. Molecular Structure Analysis

  • The molecular structure of tert-butyl carbamates has been characterized using techniques like FT-NMR and FT-IR spectroscopy, and X-ray diffraction studies. These analyses reveal non-planar conformations and intermolecular hydrogen bonding in the crystal packing of these compounds (Kant, Singh, & Agarwal, 2015).

4. Chemical Reactions and Properties

  • Tert-butyl carbamates participate in various chemical transformations, serving as building blocks in organic synthesis. They are involved in chemoselective transformation processes and react with a variety of electrophiles under mild conditions (Sakaitani & Ohfune, 1990).

Scientific Research Applications

  • Isomorphous Crystal Structures : This compound belongs to a family of isostructural compounds used in the study of crystal structures, particularly in understanding the interplay of hydrogen and halogen bonds on carbonyl groups (Baillargeon et al., 2017).

  • Synthesis of Natural Product Intermediates : It serves as an intermediate in the synthesis of natural products like jaspine B, exhibiting cytotoxic activity against human carcinoma cell lines. This synthesis involves multiple steps including esterification and Corey-Fuchs reaction (Tang et al., 2014).

  • Carbamate Derivatives in Crystallography : Another study explores carbamate derivatives of tert-butyl, focusing on their crystallographic characterization and the nature of intermolecular interactions within these structures (Das et al., 2016).

  • Photoredox-Catalyzed Cascade Reactions : A photoredox-catalyzed amination using a tert-butyl carbamate derivative has been reported, demonstrating its application in synthesizing 3-aminochromones, which have broad applications in creating amino pyrimidines (Wang et al., 2022).

  • Building Blocks for Protease Inhibitors : This compound has been used in the enantioselective synthesis of specific carbamates, which are then utilized as building blocks for novel protease inhibitors. This involves asymmetric syn- and anti-aldol reactions (Ghosh et al., 2017).

  • Thionyl Chloride-Mediated Synthesis : A high-yielding preparation of tert-butyl carbamate derivative, employing thionyl chloride-mediated synthesis, has been reported. This method offers advantages in terms of simplicity and industry reliability (Li et al., 2015).

  • Synthesis of Anticancer Drug Intermediates : Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a derivative of tert-butyl carbamate, is an important intermediate for anticancer drugs. A high-yield synthetic method for this compound has been established (Zhang et al., 2018).

properties

IUPAC Name

tert-butyl N-(2-formylpyridin-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c1-11(2,3)16-10(15)13-8-5-4-6-12-9(8)7-14/h4-7H,1-3H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHTZIHDCJWVLKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(N=CC=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00448089
Record name tert-Butyl (2-formylpyridin-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00448089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (2-formylpyridin-3-yl)carbamate

CAS RN

116026-99-4
Record name tert-Butyl (2-formylpyridin-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00448089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-(2-formylpyridin-3-yl)carbamate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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